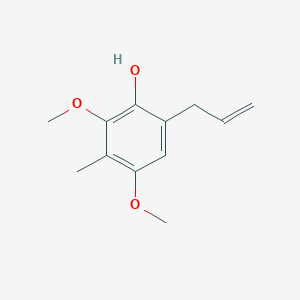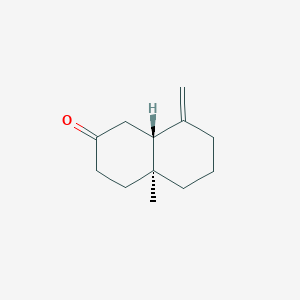
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is characterized by its octahydronaphthalene core, which is a bicyclic structure, and the presence of methyl and methylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives .
科学的研究の応用
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct aroma.
作用機序
The mechanism of action of (4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .
類似化合物との比較
Similar Compounds
(4aS,8aR)-4a-Ethyloctahydro-7(1H)-quinolinone: This compound shares a similar bicyclic structure but differs in the presence of an ethyl group and a quinolinone moiety.
(3R,4aS,8aR)-3-Hydroxy-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde: This compound has a similar core structure but includes additional hydroxyl and aldehyde groups.
Uniqueness
(4aS,8aR)-4a-Methyl-8-methylideneoctahydronaphthalen-2(1H)-one is unique due to its specific arrangement of methyl and methylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
87332-41-0 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
(4aS,8aR)-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h11H,1,3-8H2,2H3/t11-,12+/m1/s1 |
InChIキー |
YARCLQVPLGJQJQ-NEPJUHHUSA-N |
異性体SMILES |
C[C@@]12CCCC(=C)[C@H]1CC(=O)CC2 |
正規SMILES |
CC12CCCC(=C)C1CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
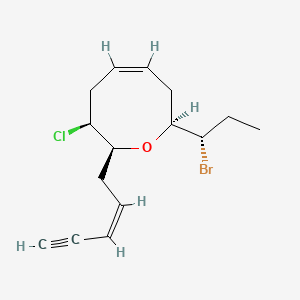
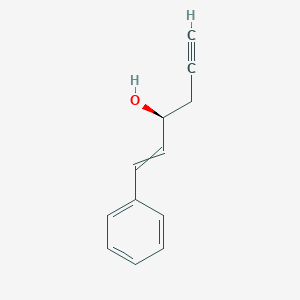

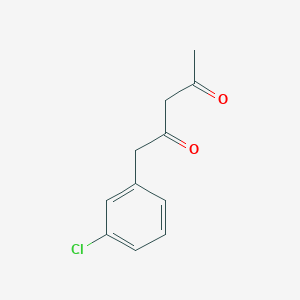

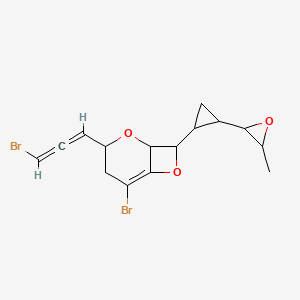

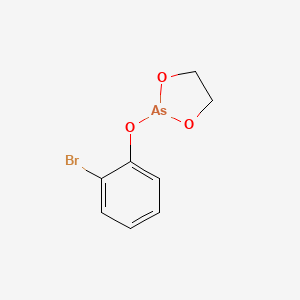
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
